Home > Products > Building Blocks P10961 > Fondaparinux sodium
Fondaparinux sodium - 114870-03-0

Fondaparinux sodium

Catalog Number: EVT-268614
CAS Number: 114870-03-0
Molecular Formula: C31H53N3NaO49S8
Molecular Weight: 1531.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fondaparinux sodium is a synthetic pentasaccharide [, ] that mimics the antithrombin-binding site of heparin []. It is classified as a selective inhibitor of factor Xa [, ], an essential enzyme in the coagulation cascade. Fondaparinux sodium serves as a valuable tool in scientific research for exploring coagulation mechanisms and developing novel anticoagulant therapies.

Future Directions
  • Exploring New Therapeutic Applications: Investigating its potential in treating conditions beyond venous thromboembolism, such as acute coronary syndromes [, , ] and superficial vein thrombosis [, ].
  • Optimizing Dosing Regimens: Conducting further research to refine dosing strategies for specific patient populations, including those with obesity [] or renal impairment.
  • Developing Antidotes: Investigating potential reversal agents for Fondaparinux sodium to manage bleeding complications effectively [].

Enoxaparin Sodium

  • Relevance: Enoxaparin sodium is frequently compared to fondaparinux sodium in clinical trials for the prevention and treatment of venous thromboembolism (VTE), particularly in the context of orthopedic surgery. While both drugs effectively reduce VTE risk, fondaparinux sodium has demonstrated superior efficacy in some studies .

Low Molecular Weight Heparin (LMWH)

  • Relevance: LMWHs, including enoxaparin sodium, are often used as comparators to fondaparinux sodium in clinical trials evaluating the efficacy and safety of different anticoagulants for VTE prophylaxis and treatment. Fondaparinux sodium has demonstrated comparable or superior efficacy to LMWHs in several studies, though with potentially different bleeding risks .

Unfractionated Heparin (UFH)

  • Relevance: Although not directly compared in the provided papers, fondaparinux sodium is often considered an alternative to UFH for certain indications. Fondaparinux sodium's selective factor Xa inhibition and predictable pharmacokinetics offer advantages over UFH, such as a lower risk of heparin-induced thrombocytopenia (HIT) .

Idraparinux Sodium

  • Compound Description: Idraparinux sodium is a synthetic pentasaccharide anticoagulant similar in structure to fondaparinux sodium but with a longer half-life, allowing for once-weekly administration . It acts as a specific inhibitor of factor Xa by binding to antithrombin.

Heparinoids

  • Relevance: Heparinoids, alongside other heparin-derived anticoagulants, provide a context for understanding the development and clinical use of fondaparinux sodium as a synthetic pentasaccharide with a more targeted anticoagulant profile .
  • Compound Description: This compound is a specific impurity identified during the synthesis of fondaparinux sodium and is structurally related to the drug substance. .
Source

Fondaparinux sodium is synthesized through chemical processes rather than being derived from natural sources. Its structure consists of five monomeric sugar units, which are chemically modified to enhance its anticoagulant properties.

Classification

Fondaparinux sodium falls under the category of anticoagulants, specifically as a selective inhibitor of factor Xa. It is classified as a low molecular weight heparin analog due to its structural similarities with heparin.

Synthesis Analysis

Methods

The synthesis of fondaparinux sodium involves several key steps, including the assembly of monosaccharide building blocks into the final pentasaccharide structure. The synthesis can be performed using various glycosylation techniques, which are optimized for efficiency and yield.

  1. Building Blocks: The synthesis begins with the preparation of fully functionalized monosaccharide building blocks.
  2. Glycosylation: A coupling approach is employed to assemble these building blocks into oligosaccharides, ensuring high stereoselectivity during glycosylation reactions.
  3. Purification: Techniques such as crystallization are used to simplify purification processes, enhancing scalability for industrial production .

Technical Details

The synthesis typically involves around 14 steps, utilizing cost-effective reagents and conditions to minimize the use of expensive materials. Efficient activation methods such as N-iodosuccinimide and triflic acid are commonly employed to facilitate glycosylation reactions .

Molecular Structure Analysis

Structure

The molecular formula of fondaparinux sodium is C31H43N3Na10O49S8C_{31}H_{43}N_{3}Na_{10}O_{49}S_{8}, with a molecular weight of approximately 1728.03 g/mol . The structure comprises five sugar units linked by glycosidic bonds, with multiple sulfate groups contributing to its anticoagulant activity.

Data

Fondaparinux's structural characteristics have been confirmed through techniques such as single crystal X-ray analysis, which elucidates the conformation of its sugar rings and their interactions with proteins .

Chemical Reactions Analysis

Reactions

Fondaparinux sodium undergoes specific chemical reactions that enhance its functionality as an anticoagulant. The primary reaction involves its binding to antithrombin III, which potentiates the inhibition of factor Xa.

  1. Binding Mechanism: Upon binding to antithrombin III, fondaparinux sodium increases the neutralization rate of factor Xa by approximately 300-fold .
  2. Lack of Thrombin Activity: Unlike other anticoagulants, fondaparinux does not inactivate thrombin (factor II), allowing it to selectively inhibit coagulation pathways without affecting platelet function .

Technical Details

The reaction kinetics and mechanisms have been studied extensively, demonstrating fondaparinux's specificity and efficiency in clinical applications.

Mechanism of Action

Process

The mechanism by which fondaparinux sodium exerts its anticoagulant effect involves the following steps:

  1. Binding to Antithrombin III: Fondaparinux binds specifically to antithrombin III, inducing a conformational change that enhances its ability to inhibit factor Xa.
  2. Inhibition of Factor Xa: This binding leads to a significant reduction in factor Xa activity, disrupting the coagulation cascade and preventing thrombus formation .

Data

Clinical studies have shown that fondaparinux effectively reduces thromboembolic events in various patient populations, confirming its mechanism of action through anti-factor Xa activity measurements.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Fondaparinux sodium is typically presented as a sterile injectable solution.
  • pH: The solution has a pH range between 5.0 and 8.0.
  • Solubility: It is soluble in water due to its ionic nature.

Chemical Properties

  • Molecular Weight: Approximately 1728 g/mol.
  • Stability: Fondaparinux is stable under standard storage conditions but requires protection from light and moisture .
Applications

Scientific Uses

Fondaparinux sodium is utilized in various clinical settings:

  • Thromboprophylaxis: It is commonly prescribed for preventing deep vein thrombosis in surgical patients.
  • Treatment of Thrombosis: Used in managing acute coronary syndrome and other thromboembolic disorders.
  • Research Applications: Fondaparinux serves as a model compound for studying glycosaminoglycan interactions and anticoagulant mechanisms in laboratory settings .

Properties

CAS Number

114870-03-0

Product Name

Fondaparinux sodium

IUPAC Name

(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-5-sulfooxyoxan-3-yl]oxy-5-(sulfoamino)-4-sulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfoamino)-6-(sulfooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid

Molecular Formula

C31H53N3NaO49S8

Molecular Weight

1531.3 g/mol

InChI

InChI=1S/C31H53N3O49S8.Na/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56;/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22-,23+,24-,27+,28-,29-,30-,31-;/m1./s1

InChI Key

ZXIQEAFRRVQRSW-SKWQCJBYSA-N

SMILES

COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)COS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC5C(C(C(C(O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Solubility

Soluble in DMSO

Synonyms

Fondaparinux sodium; Fondaparinux sodium salt; PENTA; Arixtra; Xantidar; SR 90107A; IC-85158; SR-90107A; SR90107A; IC 85158; IC85158;

Canonical SMILES

COC1C(C(C(C(O1)COS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)COS(=O)(=O)O)OC4C(C(C(C(O4)C(=O)O)OC5C(C(C(C(O5)COS(=O)(=O)O)O)O)NS(=O)(=O)O)O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O)NS(=O)(=O)O.[Na]

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)O)O)O)NS(=O)(=O)O)O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O)NS(=O)(=O)O.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.